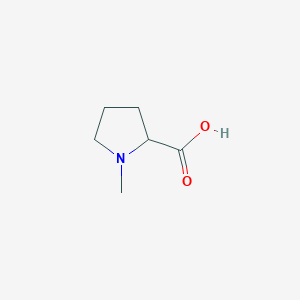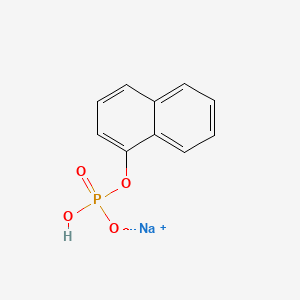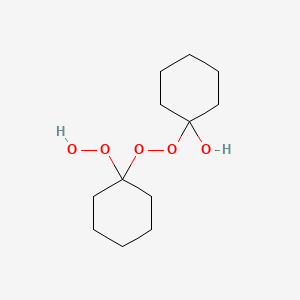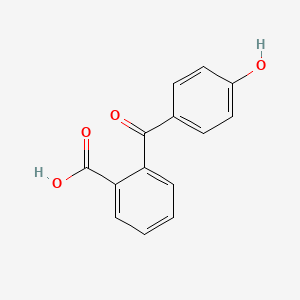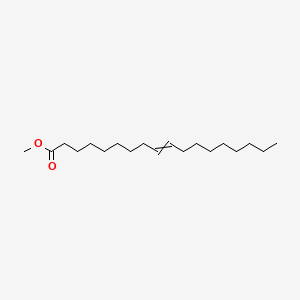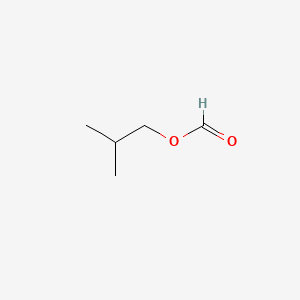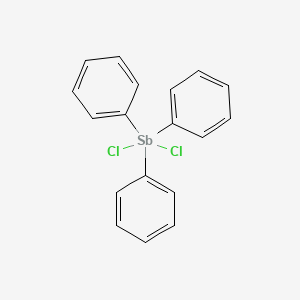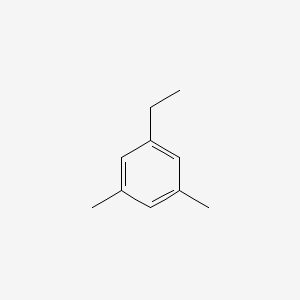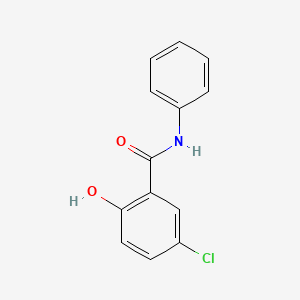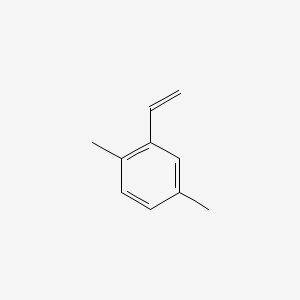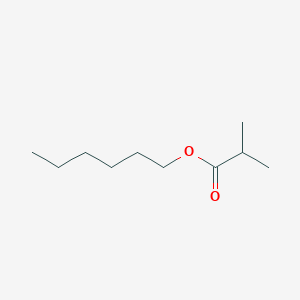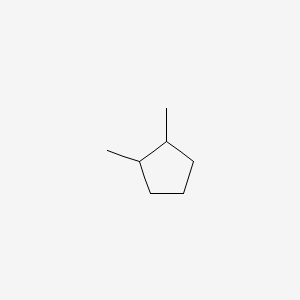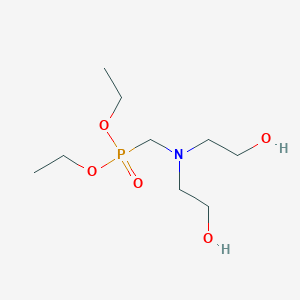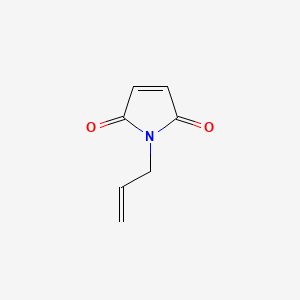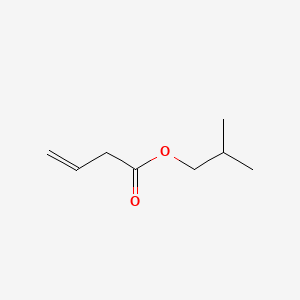
Isobutyl vinylacetate
Übersicht
Beschreibung
Isobutyl vinylacetate is a chemical compound with the molecular formula C8H14O2 . It is also known as 3-Butenoic acid, 2-methylpropyl ester, and Isobutyl 3-butenoate . The structure of Isobutyl vinylacetate contains a total of 23 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 ester .
Synthesis Analysis
The synthesis of Isobutyl vinylacetate involves various methods . One method involves the reaction of 3-chloro-benzenecarboperoxoic acid in chloroform for 50 hours . Another method involves the acetylene gas-phase method for synthesizing vinyl acetate .Molecular Structure Analysis
The molecular structure of Isobutyl vinylacetate is characterized by a total of 23 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 ester .Physical And Chemical Properties Analysis
Isobutyl vinylacetate has a boiling point of 50-51°C at 15mm, a density of 0.89 g/cm3, and a refractive index of 1.4170 . It also has a flash point of 47°C .Wissenschaftliche Forschungsanwendungen
Production of Highly Isotactic Poly (Isobutyl Vinyl Ether) via Cationic Polymerization
- Methods of Application : A tubular reactor strategy is employed to perform cationic polymerization of IBVE. Two separate n-hexane solutions were prepared, with one containing a catalyst (bis (2,6-diisopropylphenoxy)titanium dichloride) and the other containing an initiator (HCl-IBVE), a monomer (IBVE) and an additive (2,6-di-tert-butyl-4-methylpyridine, DTBMP). Both solutions were merged and mixed in a mixer and flowed into the tubular reactor. The polymerization started in the mixer and continued while flowing through the tubular reactor. Finally, the reaction mixture was collected and the reaction was quenched with ethanol in glassware to afford the poly (IBVE) product .
- Results or Outcomes : The stereoselectivity of the obtained poly (IBVE) was examined under different polymerization conditions and a meso dyad (m) value of 98% was achieved under the optimum conditions .
Use in Poly (Vinyl Acetate) Paints
- Summary of Application : Poly (vinyl acetate) paints, which include isobutyl vinylacetate, have been used by many artists and are also used globally as a common binder for house paints .
- Methods of Application : The article provides a brief overview of the development of poly (vinyl acetate) paints as artist-grade and household products and the known differences in their formulations .
- Results or Outcomes : The article focuses on poly (vinyl acetate) ageing behaviour, the physicochemical properties, the recent scientific research on poly (vinyl acetate) material characterisation and degradation, and the main conservation issues regarding these paints, such as those relating to cleaning treatments .
Zukünftige Richtungen
The future directions of research on Isobutyl vinylacetate could involve improving the production efficiency of Isobutanol, a promising biofuel that could potentially replace gasoline . Other future directions could involve the genetic and metabolic engineering of microbial strains for enhanced Isobutanol production .
Eigenschaften
IUPAC Name |
2-methylpropyl but-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCJPGSPFOFWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336053 | |
| Record name | Isobutyl vinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl vinylacetate | |
CAS RN |
24342-03-8 | |
| Record name | 3-Butenoic acid, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24342-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl vinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24342-03-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



